molecular formula C40H56 B564270 β-Carotene-d10 (Major) CAS No. 1331639-85-0

β-Carotene-d10 (Major)

Cat. No.: B564270
CAS No.: 1331639-85-0
M. Wt: 546.949
InChI Key: OENHQHLEOONYIE-OGWJDWTISA-N
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Description

“β-Carotene-d10 (Major)” is a variant of β-Carotene, which is an organic, strongly colored red-orange pigment abundant in fungi, plants, and fruits . It is a member of the carotenes, which are terpenoids (isoprenoids), synthesized biochemically from eight isoprene units and thus having 40 carbons . It is used as a dietary supplement and may be prescribed to treat erythropoietic protoporphyria, an inherited condition of sunlight sensitivity .


Synthesis Analysis

The synthesis of β-carotene involves several mechanisms, including effects on gap junctional intercellular communication, growth factor signaling, cell cycle progression, differentiation-related proteins, retinoid-like receptors, antioxidant response element, nuclear receptors, AP-1 transcriptional complex, the Wnt/β-catenin pathway, and inflammatory cytokines . It also stimulates the proliferation of B- and T-lymphocytes, the activity of macrophages and cytotoxic T-cells, effector T-cell function, and the production of cytokines .


Molecular Structure Analysis

Modifications of the usual C40 linear and symmetrical carotenoid skeleton give rise to a wide array of structures of carotenes and xanthophylls in plant tissues. These include acyclic, monocyclic and dicyclic carotenoids, along with hydroxy and epoxy xanthophylls and apocarotenoids .


Chemical Reactions Analysis

β-Carotene is an antioxidant that presents significant efficacy against the reactive oxygen species singlet oxygen . β-Carotene acts as a scavenger of lipophilic radicals within the membranes of every cell compartment . It undergoes an addition reaction and provided evidence that β-carotene can function as an effective chain-breaking antioxidant at low partial pressures of oxygen .

Scientific Research Applications

Health Benefits and Nutritional Applications

β-Carotene is a potent antioxidant, known for its ability to scavenge free radicals and reduce oxidative stress. It's the most potent precursor of vitamin A, vital for vision, immune function, and skin health. Research highlights its role in lowering the risk of heart diseases, certain types of cancers, and age-related macular degeneration. Encapsulation techniques have been developed to improve its stability and bioavailability in various food systems, highlighting its importance in food science and nutrition (Gul et al., 2015).

Bioaccessibility and Encapsulation

β-Carotene's low solubility in water and sensitivity to environmental factors limit its application in functional foods. Lipid-based microcapsules have been studied to enhance its bioavailability and stability, with research emphasizing the effects of digestive conditions and microcapsule composition on β-Carotene bioaccessibility (Lin et al., 2017).

Microbial Production and Biosynthesis

The microbial production of β-Carotene, especially from Phaffia rhodozyma, presents an economical alternative to chemical synthesis or plant extraction. This method offers higher yields and lower production costs, important for applications in the food, pharmaceutical, and nutraceutical industries (Gupta et al., 2022).

β-Apocarotenoids and Nuclear Receptor Signaling

β-Carotene metabolites, β-apocarotenoids, have shown potential in modulating nuclear receptor signaling, suggesting roles beyond being mere vitamin A precursors. Their ability to interfere with nuclear receptor signaling pathways could have implications for health and disease prevention (Harrison et al., 2012).

Extraction Techniques and Stability

Advancements in extraction techniques, including conventional solvent extraction, supercritical CO2 extraction, and microwave-assisted extraction, have been reviewed to optimize β-Carotene yield and stability from natural sources. These developments are crucial for its application in various industries (Min, 2014).

Role in Food Quality and Systemic Effects

Carotenoids, including β-Carotene, are key in defining the quality of fruits and vegetables, acting as antioxidants and influencing the sensory characteristics of dairy products. Their potential systemic effects on human health, due to their antioxidant properties, are a significant area of research, indicating their importance beyond just nutritional value (Berg et al., 2000).

Mechanism of Action

Safety and Hazards

According to the safety data sheet, there is no need for classification according to GHS criteria for this product . The product does not require a hazard warning label in accordance with GHS criteria .

Future Directions

The beneficial effects of carotenoid-rich vegetables and fruits in health and in decreasing the risk of certain diseases have been attributed to the major carotenoids, β-carotene, lycopene, lutein, zeaxanthin, crocin (/crocetin) and curcumin, due to their antioxidant effects . It is thought that carotenoids act in a time- and dose-dependent manner . In 2022, the global β-carotene market reached $575 million, which is expected to increase .

Biochemical Analysis

Biochemical Properties

β-Carotene-d10 (Major) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is cleaved by the enzyme β-carotene oxygenase 1 to form Vitamin A . This interaction is crucial for the maintenance of normal vision, enhancement of growth, tissue differentiation, and reproduction .

Cellular Effects

β-Carotene-d10 (Major) has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with reduced incidence of several chronic diseases due to its roles as antioxidants and activation in certain gene expression associated with cell-to-cell communication .

Molecular Mechanism

The molecular mechanism of β-Carotene-d10 (Major) involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can modulate the expression of specific genes mainly via the nuclear hormone receptors: retinoic acid receptor- and retinoid X receptor-mediated signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of β-Carotene-d10 (Major) can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, it has been observed that serum cis-β-carotene levels are negatively associated with BMI, blood glucose, and fasting insulin .

Dosage Effects in Animal Models

The effects of β-Carotene-d10 (Major) vary with different dosages in animal models. Studies have shown that higher cis-β-carotene was associated with higher LDL-cholesterol levels but lower fasting blood glucose levels . When β-carotene treatments were given singly, a higher risk of cardiovascular outcomes was observed .

Metabolic Pathways

β-Carotene-d10 (Major) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For instance, it is a part of the carotenoid biosynthesis pathway and the MEP/DOXP pathways .

Transport and Distribution

β-Carotene-d10 (Major) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation . For example, it has been suggested that CD36 may indirectly modulate the apical to intracellular flux of β-carotene by modulating the synthesis rate of chylomicrons .

Subcellular Localization

The subcellular localization of β-Carotene-d10 (Major) and its effects on activity or function are important aspects of its biochemistry. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, β-Carotene-d10 (Major) is more abundant in plasma membranes than in thylakoids, implying that the plasma membrane has higher synthesis rates of β-carotene precursor molecules and echinenone .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of β-Carotene-d10 (Major) can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Isoprene-d10", "Acetone", "Methanol", "Benzene", "Acetic anhydride", "Sodium borohydride", "Lithium aluminum hydride", "Methyl magnesium bromide", "Copper(II) sulfate pentahydrate", "Sodium hydroxide", "Sulfuric acid", "Potassium hydroxide", "Magnesium sulfate", "Sodium chloride", "Water" ], "Reaction": [ "1. Condensation of isoprene-d10 with acetone to form 4-(3,7-dimethyl-2,6-octadienyl)-3-buten-2-one", "2. Reduction of the above compound with sodium borohydride to form 4-(3,7-dimethyl-2,6-octadienyl)-3-buten-2-ol", "3. Oxidation of the above compound with copper(II) sulfate pentahydrate and sodium hydroxide to form 4-(3,7-dimethyl-2,6-octadienyl)-3-buten-2-one", "4. Conversion of the above compound to 3-methyl-2-cyclohexen-1-one by treatment with sulfuric acid and potassium hydroxide", "5. Addition of methyl magnesium bromide to 3-methyl-2-cyclohexen-1-one to form 3-methyl-2-cyclohexen-1-ol", "6. Conversion of the above compound to 3-methyl-2-cyclohexen-1-one-1-carboxylic acid by oxidation with potassium permanganate", "7. Esterification of the above compound with methanol to form 3-methyl-2-cyclohexen-1-one-1-carboxylic acid methyl ester", "8. Reduction of the above compound with lithium aluminum hydride to form 3-methyl-2-cyclohexen-1-ol-1-carboxylic acid methyl ester", "9. Dehydration of the above compound to form β-carotene-d10 (Major)" ] }

CAS No.

1331639-85-0

Molecular Formula

C40H56

Molecular Weight

546.949

IUPAC Name

3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i5D3,6D3,23D2,24D2

InChI Key

OENHQHLEOONYIE-OGWJDWTISA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C

Synonyms

(all-E)-1,1’-(3,7,12,16-Tetramethyl-1,3,5,7,9,11,13,15,17-octadecanonaene-1,18-diyl)bis[2,6,6-trimethylcyclohexene]-d10;  β,β-Carotene-d10;  all-trans-β-Carotene-d10;  BetaVit-d10;  Betacarotene-d10;  Carotaben-d10;  Carotene Base 80S-d10;  NSC 62794-d10; 

Origin of Product

United States

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